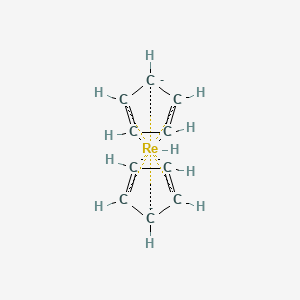
Cyclopenta-1,3-diene;rhenium monohydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;rhenium monohydride is an organometallic compound that combines the properties of cyclopenta-1,3-diene and rhenium monohydride. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Cyclopenta-1,3-diene is a conjugated diene, while rhenium monohydride is a transition metal hydride, making this compound a fascinating subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;rhenium monohydride typically involves the reaction of cyclopenta-1,3-diene with a rhenium precursor under specific conditions. One common method is the reaction of cyclopenta-1,3-diene with rhenium pentachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;rhenium monohydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhenium oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state rhenium compounds.
Substitution: The hydride ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of halides, phosphines, or carbonyl compounds under controlled conditions.
Major Products Formed
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various rhenium complexes with different ligands.
科学研究应用
Cyclopenta-1,3-diene;rhenium monohydride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: It is used in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of cyclopenta-1,3-diene;rhenium monohydride involves the interaction of the rhenium center with various substrates. The rhenium atom can coordinate with different ligands, facilitating various chemical transformations. The hydride ligand plays a crucial role in hydrogenation reactions, where it is transferred to the substrate, resulting in the reduction of the substrate.
相似化合物的比较
Similar Compounds
Cyclopentadienylrhenium tricarbonyl: Similar in structure but contains carbonyl ligands instead of a hydride.
Cyclopentadienylrhenium dichloride: Contains chloride ligands instead of a hydride.
Cyclopentadienylmanganese tricarbonyl: Similar structure but with manganese instead of rhenium.
Uniqueness
Cyclopenta-1,3-diene;rhenium monohydride is unique due to the presence of the hydride ligand, which imparts distinct reactivity and catalytic properties. The combination of cyclopenta-1,3-diene and rhenium monohydride creates a compound with unique electronic and steric properties, making it a valuable compound for various applications in chemistry and industry.
属性
分子式 |
C10H11Re-2 |
|---|---|
分子量 |
317.40 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;rhenium monohydride |
InChI |
InChI=1S/2C5H5.Re.H/c2*1-2-4-5-3-1;;/h2*1-5H;;/q2*-1;; |
InChI 键 |
FIGHLEZRARORQW-UHFFFAOYSA-N |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[ReH] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


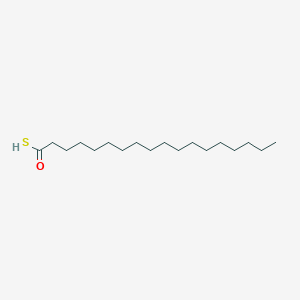
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

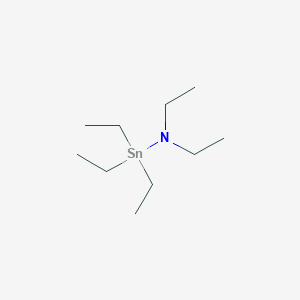
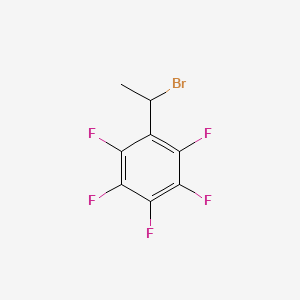
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

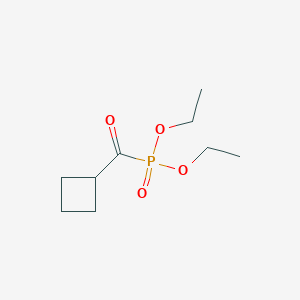

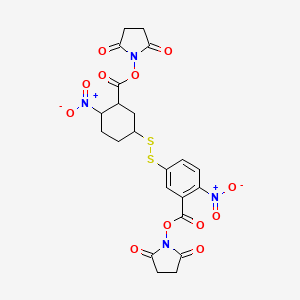
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
